molecular formula C17H18FNO2 B6137577 N-[1-(4-ethoxyphenyl)ethyl]-4-fluorobenzamide

N-[1-(4-ethoxyphenyl)ethyl]-4-fluorobenzamide

Cat. No. B6137577
M. Wt: 287.33 g/mol
InChI Key: UJHXEZUFUFAHOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(4-ethoxyphenyl)ethyl]-4-fluorobenzamide, also known as FEPP, is a chemical compound that has gained significant attention in the scientific community due to its potential use in medical research. FEPP is a derivative of benzamide and is synthesized through a specific method that involves the reaction of 4-fluoroaniline and 4-ethoxyphenethylamine.

Mechanism of Action

The mechanism of action of N-[1-(4-ethoxyphenyl)ethyl]-4-fluorobenzamide involves the inhibition of specific enzymes and proteins that are involved in cell growth and proliferation. N-[1-(4-ethoxyphenyl)ethyl]-4-fluorobenzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression. By inhibiting HDACs, N-[1-(4-ethoxyphenyl)ethyl]-4-fluorobenzamide can induce the expression of genes that are involved in apoptosis, leading to the death of cancer cells.
Biochemical and Physiological Effects:
N-[1-(4-ethoxyphenyl)ethyl]-4-fluorobenzamide has been shown to have a number of biochemical and physiological effects. Studies have shown that N-[1-(4-ethoxyphenyl)ethyl]-4-fluorobenzamide can induce apoptosis in cancer cells, inhibit the activity of HDACs, and reduce inflammation. N-[1-(4-ethoxyphenyl)ethyl]-4-fluorobenzamide has also been shown to have a low toxicity profile, making it a potential candidate for further research and development.

Advantages and Limitations for Lab Experiments

N-[1-(4-ethoxyphenyl)ethyl]-4-fluorobenzamide has several advantages for lab experiments. It has a low toxicity profile, making it safe for use in cell cultures and animal studies. It is also relatively easy to synthesize and purify, making it accessible to researchers. However, N-[1-(4-ethoxyphenyl)ethyl]-4-fluorobenzamide has some limitations, including its limited solubility in water and its instability at high temperatures and in acidic conditions.

Future Directions

There are several future directions for research on N-[1-(4-ethoxyphenyl)ethyl]-4-fluorobenzamide. One area of interest is the development of N-[1-(4-ethoxyphenyl)ethyl]-4-fluorobenzamide derivatives with improved solubility and stability. Another area of interest is the exploration of N-[1-(4-ethoxyphenyl)ethyl]-4-fluorobenzamide's potential use in combination with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, further research is needed to fully understand the mechanism of action of N-[1-(4-ethoxyphenyl)ethyl]-4-fluorobenzamide and its potential use in the treatment of other diseases, such as inflammatory diseases and neurodegenerative disorders.
Conclusion:
In conclusion, N-[1-(4-ethoxyphenyl)ethyl]-4-fluorobenzamide is a chemical compound that has shown promising results in medical research, particularly in the field of cancer treatment. N-[1-(4-ethoxyphenyl)ethyl]-4-fluorobenzamide has the ability to inhibit the growth of cancer cells by inducing apoptosis, and has anti-inflammatory properties that make it a potential candidate for the treatment of inflammatory diseases. While N-[1-(4-ethoxyphenyl)ethyl]-4-fluorobenzamide has some limitations, it has several advantages for lab experiments and has potential for further research and development.

Synthesis Methods

N-[1-(4-ethoxyphenyl)ethyl]-4-fluorobenzamide is synthesized through a specific method that involves the reaction of 4-fluoroaniline and 4-ethoxyphenethylamine. The reaction is carried out in the presence of a catalyst and under controlled conditions of temperature and pressure. The resulting product is then purified through a series of steps, including recrystallization and chromatography, to obtain pure N-[1-(4-ethoxyphenyl)ethyl]-4-fluorobenzamide.

Scientific Research Applications

N-[1-(4-ethoxyphenyl)ethyl]-4-fluorobenzamide has shown promising results in medical research, particularly in the field of cancer treatment. Studies have shown that N-[1-(4-ethoxyphenyl)ethyl]-4-fluorobenzamide has the ability to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. N-[1-(4-ethoxyphenyl)ethyl]-4-fluorobenzamide has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

N-[1-(4-ethoxyphenyl)ethyl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO2/c1-3-21-16-10-6-13(7-11-16)12(2)19-17(20)14-4-8-15(18)9-5-14/h4-12H,3H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJHXEZUFUFAHOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(C)NC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(4-ethoxyphenyl)ethyl]-4-fluorobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.